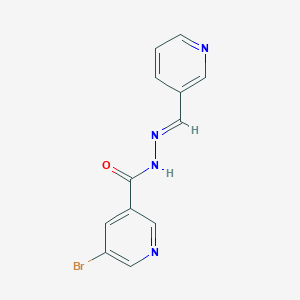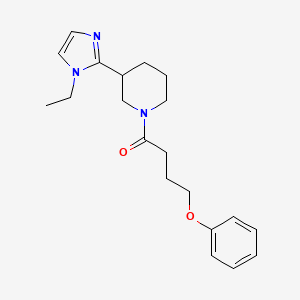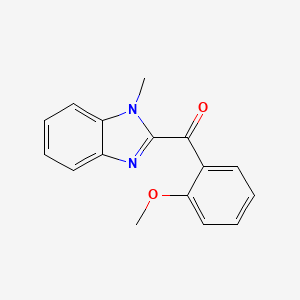![molecular formula C16H13ClN4OS B5549566 4-[(2-氯苄亚基)氨基]-5-(苯氧甲基)-4H-1,2,4-三唑-3-硫醇](/img/structure/B5549566.png)
4-[(2-氯苄亚基)氨基]-5-(苯氧甲基)-4H-1,2,4-三唑-3-硫醇
描述
Synthesis Analysis
The synthesis of similar triazole derivatives often involves multi-step reactions starting from basic building blocks. For instance, the synthesis of triazole Schiff bases from amino triazoles and aldehydes is a common approach. These compounds are typically synthesized by treating N-propionyl derivatives with hydrazine hydrate followed by condensation reactions with aromatic aldehydes to produce Schiff bases. The synthesis involves the formation of key intermediates which are then subjected to further reactions to yield the desired triazole derivatives (Sancak et al., 2007).
Molecular Structure Analysis
The molecular structure of triazole compounds is often determined using X-ray diffraction techniques and is optimized through density functional theory (DFT) calculations. For instance, studies have shown that triazole rings exhibit specific dihedral angles with attached phenyl rings, indicating the planarity or non-planarity of these systems. The geometrical structure of these compounds is crucial for understanding their reactivity and interactions with other molecules (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, including cycloadditions, substitutions, and complex formation with metals. Their reactivity is significantly influenced by the substituents on the triazole ring and the nature of the interacting molecules. For example, the Schiff bases formed from triazole derivatives can react with metal ions to form complexes, exhibiting unique coordination geometries and properties depending on the metal ion and the ligand structure (Sancak et al., 2007).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, are crucial for their practical applications. These properties can vary widely depending on the substituents attached to the triazole ring and the overall molecular structure. For example, crystal structure analysis can provide insights into the stability, solubility, and reactivity of these compounds, which are essential for designing materials with specific characteristics (G. Sarala et al., 2006).
Chemical Properties Analysis
Triazole derivatives exhibit a wide range of chemical properties, including antimicrobial, antifungal, and anticancer activities. These properties are often explored through biological assays and computational studies to predict their potential as therapeutic agents. For instance, some triazole derivatives have shown promising results against various pathogens and cancer cell lines, highlighting their potential in medicinal chemistry (Hunashal et al., 2012).
科学研究应用
合成与结构分析
- 1,2,4-三唑衍生物的实验和理论分析,包括类似于指定化合物的氯衍生物,重点是这些化合物的合成和表征。该研究详细阐述了溶剂化行为、分子间相互作用和能量,并得到了量子力学计算的支持 (Shukla et al., 2014)。
- 另一项研究探索了两种三唑衍生物的构象分析和 DFT 研究,考察了它们的结构方面、分子间相互作用和化学反应性。该研究提供了对针对结核病的潜在抑制活性的见解,提出了新的抗结核药物可能性 (Kumar et al., 2021)。
抗菌活性
- 对 1,2,4-三唑衍生物的合成研究揭示了它们的抗菌活性。合成了新衍生物并对各种微生物进行了评估,显示出显着的抗菌和抗真菌特性 (Bektaş et al., 2010)。
金属配合物及其生物学特性
- 基于金属的三唑化合物的研究旨在合成席夫碱化合物及其金属配合物,评估它们的抗氧化、酶抑制和抗菌特性。研究表明,螯合显着增强了这些化合物的生物活性 (Sumrra et al., 2018)。
缓蚀
- 吡啶基取代三唑的席夫碱被研究为盐酸溶液中低碳钢的缓蚀剂。研究发现,这些化合物有效地抑制腐蚀,其性能受分子结构的影响,DFT 方法支持了这一点 (Ansari et al., 2014)。
实验和理论研究
- 对硫醇官能化的 1,2,4-三唑鎓盐作为卡宾配体前体的详细实验和 DFT 研究突出了其光谱、电子、发光和非线性光学特性。这项研究有助于理解该配合物的结构及其在催化和材料科学中的潜在应用 (Holm et al., 2012)。
属性
IUPAC Name |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-14-9-5-4-6-12(14)10-18-21-15(19-20-16(21)23)11-22-13-7-2-1-3-8-13/h1-10H,11H2,(H,20,23)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYQPNBYULRACU-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324474 | |
| Record name | 4-[(E)-(2-chlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
488725-19-5 | |
| Record name | 4-[(E)-(2-chlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5549490.png)
![1-[2-phenyl-4-(1-pyrrolidinyl)-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5549496.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B5549502.png)


![1-[3-(2-pyrimidinyloxy)benzoyl]azepane](/img/structure/B5549530.png)
![1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5549536.png)

![N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide](/img/structure/B5549548.png)
![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)
![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)